molecular formula C15H28N2O5 B2695651 (S)-DI-Tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate CAS No. 958635-12-6

(S)-DI-Tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate

Cat. No.: B2695651
CAS No.: 958635-12-6
M. Wt: 316.398
InChI Key: TXCFQKQBPSGAKK-NSHDSACASA-N
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Description

“(S)-DI-Tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate”, also known as S-DTBMP, is a chemical compound that belongs to the family of piperazine carboxylates. It has a molecular formula of C15H28N2O5 .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C15H28N2O5/c1-14(2,3)21-12(19)16-7-8-17(11(9-16)10-18)13(20)22-15(4,5)6/h11,18H,7-10H2,1-6H3/t11-/m0/s1 . The compound has a molecular weight of 316.4 and its monoisotopic mass is 316.199829 Da .


Physical and Chemical Properties Analysis

This compound is a white to yellow solid . The compound’s IUPAC name is di-tert-butyl (S)-2-(hydroxymethyl)piperazine-1,4-dicarboxylate .

Scientific Research Applications

Synthesis and Characterization

(S)-DI-Tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate and its derivatives have been synthesized and characterized, providing insights into their structural and chemical properties. For example, the synthesis, characterization, X-ray diffraction studies, and biological evaluation of tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate have been explored, revealing their potential for antibacterial and antifungal applications due to their moderate activity against several microorganisms (Kulkarni et al., 2016).

Biological Evaluation

Biological evaluation of synthesized compounds, including this compound derivatives, has indicated potential antibacterial and anthelmintic activities. The compound tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, for instance, was screened for its in vitro antibacterial and anthelmintic activity, exhibiting poor antibacterial but moderate anthelmintic activity (Sanjeevarayappa et al., 2015).

Chemical Scaffolds for Drug Development

This compound serves as a chemical scaffold for the development of biologically active compounds. Its derivatives have been utilized in the synthesis of differentially protected 2-(hydroxymethyl)piperazines, showcasing the compound's versatility in constructing combinatorial libraries for drug discovery (Gao & Renslo, 2007).

Material Science and Chemistry

In material science and chemistry, the applications of this compound derivatives extend to the stabilization of ecologically clean diesel fuel by means of combinations of additives. These additives, including sterically hindered phenol derivatives, demonstrate the compound's potential in improving fuel stability and performance (Koshelev et al., 1996).

Safety and Hazards

The safety information for (S)-DI-Tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate indicates that it has the following hazard statements: H302, H315, H319, H335 . This suggests that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The recommended precautionary statements are P261, P280, P301+P312, P302+P352, P305+P351+P338 , which include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/protective clothing/eye protection/face protection, and specific measures to take if the compound is on the skin, swallowed, or in the eyes .

Properties

IUPAC Name

ditert-butyl (2S)-2-(hydroxymethyl)piperazine-1,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O5/c1-14(2,3)21-12(19)16-7-8-17(11(9-16)10-18)13(20)22-15(4,5)6/h11,18H,7-10H2,1-6H3/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXCFQKQBPSGAKK-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(C(C1)CO)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN([C@@H](C1)CO)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Triethylamine (6.06 g) and isobutyl chloroformate (7.51 g) were added to a solution of piperazine-1,2,4-tricarboxylic acid 1,4-di-tert-butyl ester (16.52 g) in tetrahydrofuran (200 ml) at −10° C., and the mixture was stirred for 3 hours. The reaction solution was filtered, and treated with 20 ml aqueous solution of sodium borohydride (7.72 g) at −10° C. After the mixture was stirred for 1 hour, ethyl acetate (500 ml) and water (200 ml) were added thereto, and excessive sodium borohydride was quenched with 1 N hydrochloric acid. The organic layer was washed with water (200 ml), followed by saturated aqueous solution of sodium chloride, and dried over anhydrous magnesium sulfate. Then, the solvent was removed by distillation at reduced pressure. The residue was purified by silica gel column chromatography to obtain 10.87 g of the title compound from a fraction eluted with hexane-ethyl acetate (1:1).
Quantity
6.06 g
Type
reactant
Reaction Step One
Quantity
7.51 g
Type
reactant
Reaction Step One
Quantity
16.52 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

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